![molecular formula C19H16ClN3O5S2 B2610550 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide CAS No. 899976-95-5](/img/no-structure.png)
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O5S2 and its molecular weight is 465.92. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Anti-Enzymatic Potential
The derivatives of this compound have been evaluated for their antibacterial and anti-enzymatic potential. Studies have shown that certain derivatives, particularly those involving 1,3,4-oxadiazole and acetamide groups, exhibit good inhibitory effects against gram-negative bacterial strains and also display low potential against the lipoxygenase enzyme. This indicates a potential for these compounds in developing antibacterial agents and in enzyme inhibition research (Nafeesa et al., 2017).
Pharmacokinetics and Disposition in Clinical Trials
The compound, as a thiouracil derivative (PF-06282999), is an irreversible inactivator of the myeloperoxidase enzyme and has been studied for potential treatment of cardiovascular diseases. Research on its pharmacokinetics and disposition across animals and humans has shown its resistance to metabolic turnover, suggesting its elimination primarily through renal excretion in humans. This kind of study is crucial for predicting human pharmacokinetics and elimination mechanisms of new drugs (Dong et al., 2016).
Antitumor Activity
Several derivatives of this chemical have shown potent anticancer activity. For instance, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated significant growth inhibition in various human cancer cell lines. This suggests the compound's potential role in cancer chemotherapy research (Hafez & El-Gazzar, 2017).
Density Functional Theory (DFT) and Urease Inhibition
Studies involving density functional theory (DFT) and analysis of molecular properties have been conducted on this compound's derivatives. These studies provide insights into the structural properties and kinetic stability of the compounds. Additionally, some derivatives have shown promising urease inhibition, which is significant in developing treatments for certain diseases caused by urease-producing bacteria (Noreen et al., 2015).
Enzyme Inhibition and Antimicrobial Activities
The derivatives of this compound have been synthesized and evaluated for their enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase. They have also been found to be active against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Rehman et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(4-methoxyphenyl)acetamide with 5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(4-methoxyphenyl)acetamide", "5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-(4-methoxyphenyl)acetamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-2-thiol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound, 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide." ] } | |
Número CAS |
899976-95-5 |
Nombre del producto |
2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide |
Fórmula molecular |
C19H16ClN3O5S2 |
Peso molecular |
465.92 |
Nombre IUPAC |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-28-14-7-5-13(6-8-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-4-2-3-12(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
Clave InChI |
LNZVMOXIPGUUOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



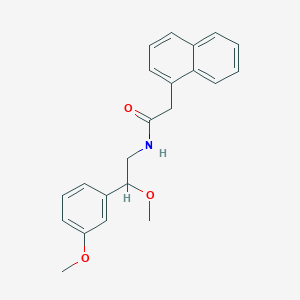
![[2-(2,4-Dichlorophenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2610468.png)
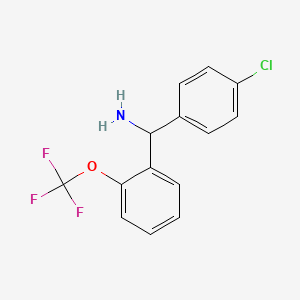
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2610472.png)
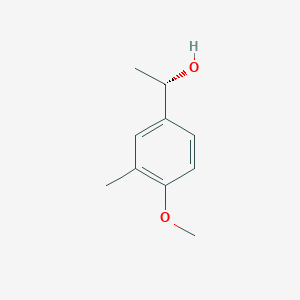
![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610476.png)
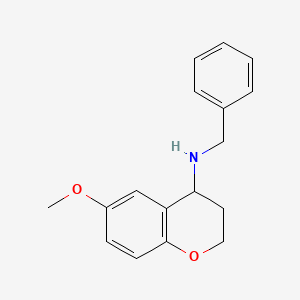
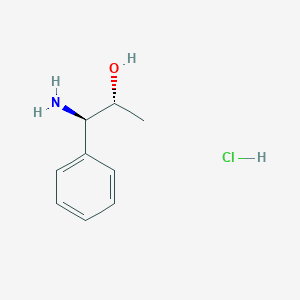
![(E)-N-[1-[4-(Difluoromethoxy)phenyl]piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2610481.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2610483.png)

![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B2610485.png)
![N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2610486.png)
![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)